Cas no 205055-10-3 (6-Fluorobenzobthiophene)

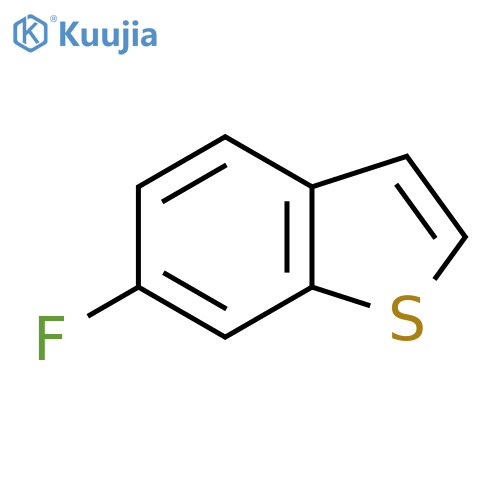

6-Fluorobenzobthiophene structure

商品名:6-Fluorobenzobthiophene

6-Fluorobenzobthiophene 化学的及び物理的性質

名前と識別子

-

- 6-Fluorobenzo[b]thiophene

- 6-fluoro-1-benzothiophene

- 6-Fluoro-benzo[b]thiophene

- 6-fluorobenzo[b]thiophen

- 6-fluorobenzothiophene

- Benzo[b]thiophene,6-fluoro

- QC-2173

- RW3617

- Benzo[b]thiophene, 6-fluoro- (9CI)

- Benzo[b]thiophene, 6-fluoro-

- IAWIFBMBSZRKGZ-UHFFFAOYSA-N

- RL02545

- FCH1174775

- AB0023285

- AX8211933

- W4310

- ST24024401

- FT-0660509

- J-519708

- CS-0097358

- MFCD18207210

- DTXSID00597945

- 205055-10-3

- AS-59316

- P15213

- SCHEMBL153668

- AKOS015919500

- A23194

- DB-066225

- 6-Fluorobenzobthiophene

-

- MDL: MFCD18207210

- インチ: 1S/C8H5FS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H

- InChIKey: IAWIFBMBSZRKGZ-UHFFFAOYSA-N

- ほほえんだ: S1C=CC2C=CC(=CC1=2)F

計算された属性

- せいみつぶんしりょう: 152.01000

- どういたいしつりょう: 152.00959950g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 126

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 28.2

- 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 226.2±13.0 °C at 760 mmHg

- フラッシュポイント: 90.6±19.8 °C

- PSA: 28.24000

- LogP: 3.04040

- じょうきあつ: 0.1±0.4 mmHg at 25°C

6-Fluorobenzobthiophene セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

6-Fluorobenzobthiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM156734-1g |

6-Fluorobenzo[b]thiophene |

205055-10-3 | 95%+ | 1g |

$*** | 2023-03-31 | |

| Ambeed | A584862-250mg |

6-Fluorobenzo[b]thiophene |

205055-10-3 | 95% | 250mg |

$73.0 | 2025-02-25 | |

| Chemenu | CM156734-1g |

6-Fluorobenzo[b]thiophene |

205055-10-3 | 95%+ | 1g |

$518 | 2021-06-16 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD211933-250mg |

6-Fluorobenzo[b]thiophene |

205055-10-3 | 95% | 250mg |

¥859.0 | 2022-03-01 | |

| Chemenu | CM156734-5g |

6-Fluorobenzo[b]thiophene |

205055-10-3 | 95%+ | 5g |

$2070 | 2021-06-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DH488-200mg |

6-Fluorobenzobthiophene |

205055-10-3 | 95+% | 200mg |

810.0CNY | 2021-07-14 | |

| TRC | F870023-100mg |

6-Fluorobenzo[b]thiophene |

205055-10-3 | 100mg |

$ 275.00 | 2022-06-04 | ||

| Apollo Scientific | PC535065-250mg |

6-Fluorobenzo[b]thiophene |

205055-10-3 | 95+% | 250mg |

£70.00 | 2025-02-21 | |

| eNovation Chemicals LLC | D746965-250mg |

Benzo[b]thiophene, 6-fluoro- |

205055-10-3 | 95+% | 250mg |

$155 | 2025-02-24 | |

| eNovation Chemicals LLC | D746965-5g |

Benzo[b]thiophene, 6-fluoro- |

205055-10-3 | 95+% | 5g |

$1050 | 2025-02-24 |

6-Fluorobenzobthiophene 関連文献

-

Amelia Ultimo,Cristina de la Torre,Cristina Giménez,Elena Aznar,Carmen Coll,M. Dolores Marcos,José R. Murguía,Ramón Martínez-Má?ez,Félix Sancenón Chem. Commun. 2020 56 7273

205055-10-3 (6-Fluorobenzobthiophene) 関連製品

- 177586-38-8(Dibenzothiophene,2-fluoro-)

- 70060-12-7(5-fluorobenzothiophene)

- 310466-38-7(4-fluorobenzothiophene)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:205055-10-3)6-Fluorobenzobthiophene

清らかである:99%

はかる:5g

価格 ($):667.0